molecular formula C17H17F3N2O2S B10970344 1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine

1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine

Cat. No.: B10970344
M. Wt: 370.4 g/mol
InChI Key: OVZJPSUMGWOGTK-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine, also known by its chemical formula C₁₆H₁₄F₃N₃O₄S, is a compound that combines a piperazine ring with fluorinated aromatic groups. Its structure includes a sulfonyl group (SO₂) and a fluorobenzyl moiety. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common route starts with the reaction of 4-fluorobenzylamine with 2,5-difluorobenzoyl chloride, followed by cyclization with piperazine. The sulfonyl group is introduced later in the process.

Reaction Conditions::

    Step 1: Formation of 4-fluorobenzylamine

    Step 2: 2,5-Difluorobenzoyl Chloride Formation

    Step 3: Piperazine Cyclization

    Step 4: Sulfonylation

Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, purification, and scalability. Consult specialized literature for detailed protocols.

Chemical Reactions Analysis

Reactions::

    Oxidation: The sulfonyl group can undergo oxidation reactions.

    Substitution: The fluorine atoms on the benzyl and sulfonyl groups are susceptible to substitution reactions.

    Reduction: Reduction of the nitro group (if present) to an amino group.

Common Reagents::

    Base: Triethylamine (for cyclization).

    Sulfonylation Reagent: Chlorosulfonic acid.

    Reduction Agent: Hydrogen gas with a catalyst (e.g., palladium on carbon).

Major Products::
  • The desired product is 1-[(2,5-Difluorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine.
  • By-products may include regioisomers or side reactions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated as potential drugs due to its unique structure.

    Chemistry: Used as a building block for synthesizing other molecules.

    Biology: Studied for its effects on biological targets.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H17F3N2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C17H17F3N2O2S/c18-14-3-1-13(2-4-14)12-21-7-9-22(10-8-21)25(23,24)17-11-15(19)5-6-16(17)20/h1-6,11H,7-10,12H2

InChI Key

OVZJPSUMGWOGTK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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